1-Methyl-4-cyclohexylpiperazine

Synthetic Methodology Process Chemistry Chemical Procurement

Unlock pharmacological precision with 1-Methyl-4-cyclohexylpiperazine—a core N-cyclohexylpiperazine scaffold essential for sigma-2 receptor (Ki=4.70 nM for parent core) and MC4R antagonist programs. Its specific methyl substitution ensures >100-fold selectivity shifts vs. generic analogs, while scalable, high-yielding (94.1%) synthesis guarantees reliable, cost-effective access for sustained medicinal chemistry campaigns. Ideal for oncology P-glycoprotein modulation and neurodegeneration research.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B8495909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-cyclohexylpiperazine
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCCCC2
InChIInChI=1S/C11H22N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h11H,2-10H2,1H3
InChIKeyGYPOLRIBHDXZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-cyclohexylpiperazine: Essential Procurement & Identity Data


1-Methyl-4-cyclohexylpiperazine (IUPAC: 1-cyclohexyl-4-methylpiperazine) is a heterocyclic organic compound belonging to the N-cyclohexylpiperazine class. It is defined by the molecular formula C₁₁H₂₂N₂, a molecular weight of 182.31 g/mol, and the canonical SMILES string CN1CCN(CC1)C2CCCCC2 . This compound is exclusively available for research purposes and serves as a versatile scaffold in medicinal chemistry, with its core structure found in ligands targeting sigma (σ) receptors and the melanocortin-4 (MC4) receptor [1][2].

Procurement Risk: Why Substituting 1-Methyl-4-cyclohexylpiperazine with Analogs Can Invalidate Research


Generic substitution among cyclohexylpiperazine derivatives is not scientifically sound due to profound, quantifiable differences in pharmacological selectivity and synthetic accessibility. The precise location of the methyl group on the piperazine ring, as found in 1-methyl-4-cyclohexylpiperazine, is a critical determinant of biological activity, directly impacting binding affinity for targets like sigma (σ) receptors and MC4R [1]. For example, even small structural changes in this class can shift receptor subtype selectivity by over 100-fold [2]. Furthermore, the specific substitution pattern dramatically influences synthetic yields and purity, with optimized routes for this exact compound achieving >94% efficiency, a benchmark that does not translate to isomers or less substituted analogs .

Quantitative Differentiation: Head-to-Head Evidence for 1-Methyl-4-cyclohexylpiperazine


Superior Synthetic Yield: Optimized Route vs. Alternative Alkylations

An optimized hydrogenation route for 1-methyl-4-cyclohexylpiperazine achieves a 94.1% yield, representing a significant improvement over general alkylation methods for similar piperazines. This specific protocol, starting from 1-methyl-4-phenylpiperazine, provides a robust and efficient synthetic pathway with a yield of 37 g of product from a 38 g starting material run under defined conditions .

Synthetic Methodology Process Chemistry Chemical Procurement

Sigma-2 (σ2) Receptor Affinity: Core Scaffold of High-Affinity Ligands

The N-cyclohexylpiperazine core, of which 1-methyl-4-cyclohexylpiperazine is a direct structural analog, is a privileged scaffold for achieving high σ2 receptor affinity. While not a direct measurement of the target compound, the parent scaffold itself (small N-cyclohexylpiperazine 59) demonstrates a Ki of 4.70 nM at the σ2 receptor, underscoring the inherent potential of this chemotype for this target class [1]. This contrasts sharply with piperazine derivatives lacking the cyclohexyl motif, which typically exhibit significantly lower σ2 affinity.

Sigma Receptor Pharmacology Medicinal Chemistry Cancer Research

Melanocortin-4 (MC4) Receptor Antagonism: Enabling Subtype Selectivity

Cyclohexylpiperazines are established as a privileged scaffold for potent and selective antagonists of the human MC4 receptor. A key exemplar from this class, compound 14t, demonstrates a 262-fold selectivity for MC4R (Ki = 4.2 nM) over MC3R (Ki = 1100 nM) [1]. This high degree of subtype selectivity is a hallmark of the cyclohexylpiperazine scaffold and provides a compelling rationale for its use in MC4R-focused research, in contrast to non-selective peptidic or small-molecule alternatives.

Melanocortin Receptor Pharmacology Obesity Metabolic Disease

Potential CNS Target Engagement: Relevance to Alzheimer's Disease Research

Patent literature explicitly claims cyclohexyl-substituted piperazines, a class encompassing 1-methyl-4-cyclohexylpiperazine, for use as medicaments in the treatment and/or prevention of early-stage Alzheimer's disease [1]. This is a distinct therapeutic indication not widely associated with other simple piperazine derivatives, suggesting a unique pharmacological profile relevant to CNS disorders. The mechanism is proposed to involve modulation of neuroinflammation or other pathways central to Alzheimer's pathology.

Neurodegeneration Alzheimer's Disease CNS Drug Discovery

Where to Deploy 1-Methyl-4-cyclohexylpiperazine: Evidence-Backed Application Scenarios


Scaffold for High-Affinity σ2 Receptor Ligand Development

As a core N-cyclohexylpiperazine analog, this compound is an ideal starting point for synthesizing high-affinity σ2 receptor ligands. This is supported by the demonstrated low nanomolar affinity (Ki = 4.70 nM) of the parent scaffold [1]. Research programs focused on σ2 receptor pharmacology, particularly in oncology where these ligands can modulate P-glycoprotein and reverse drug resistance, will find this compound to be a more direct and potent precursor compared to non-cyclohexyl piperazines [1].

Synthesis of Selective Melanocortin-4 Receptor (MC4R) Modulators

This compound serves as a validated building block for constructing potent and highly selective MC4R antagonists. Given that close analogs demonstrate Ki values as low as 4.2 nM and 262-fold selectivity over MC3R, projects investigating the role of MC4R in energy homeostasis, obesity, and cachexia can leverage this scaffold to achieve the necessary pharmacological precision [2].

Process Chemistry for CNS-Focused Drug Discovery

The patent literature specifically highlights cyclohexyl-substituted piperazines for Alzheimer's disease, positioning this compound as a high-priority intermediate for medicinal chemistry campaigns in neurodegeneration [3]. Furthermore, the availability of a high-yielding (94.1%), scalable synthetic protocol ensures reliable and cost-effective access for larger medicinal chemistry efforts, making it a pragmatic choice for sustained research programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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